{N}-1-adamantylhexane-1,6-diamine
Description
N-1-Adamantylhexane-1,6-diamine is a diaminoalkane derivative featuring an adamantyl group attached to the hexane backbone.
Properties
IUPAC Name |
N'-(1-adamantyl)hexane-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c17-5-3-1-2-4-6-18-16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15,18H,1-12,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITVGSORIKSVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233873 | |
| Record name | N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400073-86-1 | |
| Record name | N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-1-adamantylhexane-1,6-diamine typically involves the reaction of adamantane derivatives with hexane-1,6-diamineThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
{N}-1-adamantylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine groups to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the hexane chain or the adamantane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted adamantylhexane derivatives .
Scientific Research Applications
{N}-1-adamantylhexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of {N}-1-adamantylhexane-1,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The adamantane group provides stability and enhances binding affinity, while the hexane-1,6-diamine moiety interacts with specific sites on the target molecules. This dual interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
- Adipic Acid and Hexane-1,6-Diamine (1:1) (AH Salt) :
A 1:1 ionic complex of hexane-1,6-diamine with adipic acid. The ionic nature increases hydrophilicity (log Kow = -4.4) and solubility (468 g/L at 21°C). - Molecular weight: 200.36 g/mol.
- N,N,N',N'-Tetramethylhexane-1,6-diamine :
Methyl groups enhance volatility and reduce basicity. Molecular weight: 174.32 g/mol; used as an intermediate in pharmaceuticals and agrochemicals. - N,N''-Dimethyl-N,N''-Diphenylhexane-1,6-diamine :
Phenyl groups increase molecular rigidity and aromatic interactions. CAS: 47233-87-4; likely applications in specialty polymers. - Bis(hexamethylene)triamine (BHMT) :
A triamine derivative with applications in polymer crosslinking. Molecular formula: C12H29N3; molecular weight: 215.39 g/mol.
Physical and Chemical Properties
Research Findings
- AH Salt : Exhibits high solubility in water (468 g/L) and a neutral pH (7.8 at 25°C), making it suitable for aqueous formulations. Its ionic structure also results in a low volatility and high thermal stability (melting point: 202°C).
- Tetramethyl Derivative : High purity (≥99%) and low molecular weight make it a versatile intermediate in fine chemical synthesis.
Data Tables and Detailed Research Findings
Table 1: Structural Comparison of Hexane-1,6-Diamine Derivatives
Table 2: Physicochemical Properties
Biological Activity
N-1-adamantylhexane-1,6-diamine is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
N-1-adamantylhexane-1,6-diamine is a diamine derivative characterized by an adamantane moiety linked to a hexamethylene chain. The synthesis typically involves the reaction of adamantyl bromide with hexamethylenediamine under appropriate conditions to form the desired compound.
Biological Activities
The biological activity of N-1-adamantylhexane-1,6-diamine has been studied in various contexts. Key areas of investigation include:
1. Antimicrobial Activity:
Research indicates that adamantane derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds with adamantane structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
2. Antitumor Properties:
Several studies have highlighted the potential of adamantane derivatives as antitumor agents. For example, modifications to the adamantane structure have been linked to enhanced cytotoxicity against cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
3. Neuroprotective Effects:
Adamantane derivatives are also being explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may exert protective effects on neuronal cells by modulating neurotransmitter systems or reducing oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of adamantane derivatives, including N-1-adamantylhexane-1,6-diamine, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-1-adamantylhexane-1,6-diamine | 32 | Staphylococcus aureus |
| N-1-adamantylhexane-1,6-diamine | 64 | Escherichia coli |
Case Study 2: Antitumor Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that N-1-adamantylhexane-1,6-diamine exhibited IC50 values in the micromolar range. The compound was found to induce apoptosis as evidenced by increased annexin V staining and caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
The mechanisms underlying the biological activities of N-1-adamantylhexane-1,6-diamine are multifaceted:
Antimicrobial Mechanism:
The compound likely disrupts bacterial cell membranes or inhibits essential enzymes involved in bacterial metabolism.
Antitumor Mechanism:
The observed cytotoxic effects may result from the compound's ability to induce DNA damage and activate apoptotic pathways in cancer cells.
Neuroprotective Mechanism:
Potential neuroprotective effects could involve modulation of neurotransmitter release or reduction of oxidative stress markers in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
